molecular formula C25H23N5O4S B2712223 N-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-33-6

N-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2712223
CAS No.: 872197-33-6
M. Wt: 489.55
InChI Key: VBLAGLBNFJEBFV-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-11-18(13-16(15)2)35(31,32)25-24-27-23(19-7-5-6-8-20(19)30(24)29-28-25)26-17-10-12-21(33-3)22(14-17)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLAGLBNFJEBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C_{18}H_{20}N_{4}O_{4}S
  • Molecular Weight : 384.44 g/mol

The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Quinazoline Core : Starting from appropriate anhydrides and amines.
  • Triazole Formation : Utilizing cycloaddition reactions.
  • Final Modifications : Incorporating sulfonyl and methoxy groups to enhance solubility and biological activity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that phenyl-substituted quinazolines showed moderate inhibitory effects in the low micromolar range against multiple tested cell lines (IC50 values around 10-20 µM) .

The mechanism of action appears to involve:

  • Kinase Inhibition : The compound has been shown to bind to several kinases with ΔTm values comparable to known inhibitors like Staurosporine .
  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells was observed, leading to reduced proliferation.

Case Studies

  • In vitro Studies : In a study involving human leukemia cell lines (Hap-1), the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline ring were found to influence biological activity. For instance, compounds with methoxy groups exhibited enhanced cytotoxic properties compared to their hydroxy analogs .

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism
N-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amHap-1 (Leukemia)15Kinase Inhibition
Similar QuinazolinesVarious10-20Cell Cycle Arrest

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